molecular formula C19H24O5S B14415089 Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate CAS No. 81842-38-8

Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate

Cat. No.: B14415089
CAS No.: 81842-38-8
M. Wt: 364.5 g/mol
InChI Key: SFFJKVRYFVTWKA-UHFFFAOYSA-N
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Description

Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-en-1-yl]pentanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a complex structure with a benzenesulfonyl group, a cyclohexenone ring, and a pentanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-en-1-yl]pentanoate typically involves multiple steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction, where benzene sulfonyl chloride reacts with the cyclohexenone ring in the presence of a base.

    Esterification: The final step involves the esterification of the resulting compound with ethyl pentanoate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-en-1-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-en-1-yl]pentanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-en-1-yl]pentanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-en-1-yl]pentanoate can be compared with other esters and sulfonyl-containing compounds:

    Ethyl Acetate: A simpler ester with different chemical properties and applications.

    Ethyl Benzoate: Another ester with a benzene ring but lacking the sulfonyl and cyclohexenone groups.

    Benzenesulfonyl Chloride: A sulfonyl-containing compound used in sulfonylation reactions.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines an ester, a sulfonyl group, and a cyclohexenone ring, providing it with distinct chemical and biological properties.

Properties

CAS No.

81842-38-8

Molecular Formula

C19H24O5S

Molecular Weight

364.5 g/mol

IUPAC Name

ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-en-1-yl]pentanoate

InChI

InChI=1S/C19H24O5S/c1-2-24-18(21)10-6-7-13-19(14-11-16(20)12-15-19)25(22,23)17-8-4-3-5-9-17/h3-5,8-9,11,14H,2,6-7,10,12-13,15H2,1H3

InChI Key

SFFJKVRYFVTWKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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